5-(4-Fluorophenyl)oxazolidin-2-one
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Overview
Description
5-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-fluorophenyl group. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The oxazolidinone framework is a versatile scaffold in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one typically involves the formation of the oxazolidinone ring through cyclization reactions. One efficient approach is the combination of an asymmetric aldol reaction followed by a modified Curtius protocol, which uses an effective intramolecular ring closure to access the oxazolidinone scaffold . Another method involves the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium, followed by further reactions to form the desired oxazolidinone .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable and economically viable processes. These methods focus on using readily available raw materials, optimizing reaction conditions for high yield and purity, and ensuring environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .
Scientific Research Applications
5-(4-Fluorophenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Cytoxazone: An oxazolidinone with different pharmacological properties
Uniqueness: 5-(4-Fluorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potentially its activity against certain bacterial strains .
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
JAVVBBLOGSHTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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